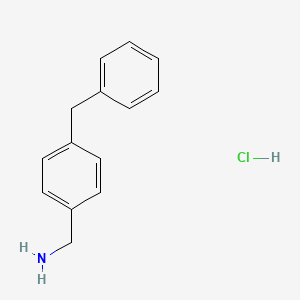

4-(Benzyl)benzylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

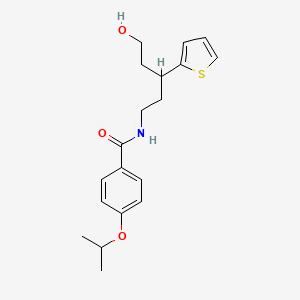

4-(Benzyl)benzylamine hydrochloride, also known as Benzylammonium chloride or Benzenemethanamine, is an organic compound . It is a colorless to light yellow liquid with a strong odor of ammonia . It is used in medicine as an anesthetic or dilator . In respiratory disorders, this substance acts as a bronchodilator . In dermatologic medicines, it acts as an anti-pruritic and anti-psoriatic . It is also used in mouthwash, sore throat treatments, and motion sickness medicines .

Synthesis Analysis

Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .Chemical Reactions Analysis

Benzylamine is a stronger base than its toluidine isomers and reacts strongly alkaline even if diluted with some water (pH 11.6 in water at 100 g/L) . It forms addition compounds with, e.g., phenol (1 : 3, mp 15.3 o C), p-cresol (1 : 1, mp 6 o C), and formic acid (1 : 1, mp 81 o C) .Physical and Chemical Properties Analysis

This compound is a colorless liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL . It is miscible with water and many organic solvents . It has a melting point of 10 °C and a boiling point of 185 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-(Benzyl)benzylamine hydrochloride plays a crucial role in the synthesis of complex molecules and in the study of chemical reactions. For example, it has been used in the development of new methods for synthesizing benzylamines via iron-catalyzed direct amination of benzyl alcohols. This methodology is significant for producing pharmaceutically active compounds, showcasing the versatility of this compound in organic synthesis (Yan, Feringa, & Barta, 2016). Moreover, the compound has been used in oxidative condensation reactions to prepare 2,4,6-trisubstituted pyridines, indicating its utility in the synthesis of complex nitrogen-containing structures (Dong et al., 2019).

Catalysis and Material Science

In the realm of catalysis, this compound has found application in the development of new catalytic systems. For instance, its derivatives have been utilized in aerobic oxidation processes catalyzed by metal-organic frameworks, demonstrating its role in facilitating environmentally friendly oxidation reactions (Dhakshinamoorthy, Álvaro, & García, 2010). This highlights the potential of this compound in sustainable chemical processes.

Pharmacology and Biological Applications

While direct applications of this compound in pharmacology were not identified in the presented research, its structural analogs and derivatives have been explored for biological activities. For example, derivatives have been synthesized for studying human histamine H3 receptor antagonism, indicating the broader relevance of benzylamine structures in medicinal chemistry (Apodaca et al., 2003). This suggests that this compound and its derivatives could serve as key intermediates in the design and development of new therapeutic agents.

Safety and Hazards

4-(Benzyl)benzylamine hydrochloride is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, wear protective gloves/clothing/eye protection/face protection, and avoid breathing dust/fume/gas/mist/vapors/spray .

Wirkmechanismus

Target of Action

The primary targets of 4-(Benzyl)benzylamine hydrochloride are Trypsin-1 and Trypsin-2 . These are serine proteases involved in digestion and are found in the digestive system of many vertebrates, where they hydrolyze peptides into their smaller building blocks.

Mode of Action

It is known that benzylamine derivatives can act as inhibitors for certain enzymes . The compound may interact with its targets, Trypsin-1 and Trypsin-2, leading to changes in their activity. This interaction could potentially alter the normal functioning of these enzymes, thereby affecting the physiological processes they are involved in.

Biochemical Pathways

Benzylamine is known to be degraded biologically by the action of the monoamine oxidase b enzyme, resulting in benzaldehyde . This suggests that the compound might be involved in the monoamine oxidase pathway, which plays a crucial role in the metabolism of various neurotransmitters in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For instance, the compound’s efficacy might be reduced at non-optimal pH levels or temperatures .

Biochemische Analyse

Biochemical Properties

4-(Benzyl)benzylamine hydrochloride, as a derivative of benzylamine, may share some of its biochemical properties . Benzylamine is known to be a stronger base than its toluidine isomers and reacts strongly alkaline even if diluted with some water . It forms addition compounds with phenol, p-cresol, and formic acid

Cellular Effects

Benzylamine derivatives such as allylamines and benzylamines have been reported to have antifungal activity, affecting the fungal cell membrane

Molecular Mechanism

Benzylamine, the parent compound, is known to undergo various reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially influence the molecular interactions of this compound.

Metabolic Pathways

Benzylamine, the parent compound, is known to be degraded biologically by the action of the monoamine oxidase B enzyme, resulting in benzaldehyde .

Eigenschaften

IUPAC Name |

(4-benzylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12;/h1-9H,10-11,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQHWDQAZPLCFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2813257.png)

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2813260.png)

![N-(4-chlorophenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2813263.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylicacid](/img/structure/B2813266.png)

![2-(2-chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2813268.png)

![5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B2813269.png)

![7-(1,3-Benzodioxol-5-yl)-2-[4-(tert-butyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2813271.png)

![2-methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2813273.png)